Cas no 1804886-99-4 (Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate)
Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate
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- Inchi: 1S/C12H10F3NO3/c1-2-19-11(18)4-7-3-8(12(13,14)15)5-10(17)9(7)6-16/h3,5,17H,2,4H2,1H3
- InChI Key: TXDYCCJXRFRLNB-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(C#N)C(=C1)CC(=O)OCC)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 374
- XLogP3: 2.9
- Topological Polar Surface Area: 70.3
Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021981-250mg |
Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate |
1804886-99-4 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
| Alichem | A015021981-500mg |
Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate |
1804886-99-4 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
| Alichem | A015021981-1g |
Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate |
1804886-99-4 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate
Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate: A Comprehensive Overview
Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate, with the CAS number 1804886-99-4, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, a hydroxyl group, and a trifluoromethyl substituent attached to a phenyl ring, further connected to an ethyl acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and chemical synthesis.
The synthesis of Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or nucleophilic substitution. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, making it more accessible for large-scale production. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process.
One of the most intriguing aspects of this compound is its pharmacological activity. Studies have shown that Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapeutic agents. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX)-2 and lipoxygenase (LOX). These findings suggest potential applications in treating conditions like arthritis and neurodegenerative diseases.
In addition to its pharmacological properties, Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate has shown remarkable stability under various environmental conditions, which is crucial for its use in pharmaceutical formulations. Its solubility profile has also been extensively studied, with research indicating that it exhibits good solubility in organic solvents but limited aqueous solubility. This characteristic can be both advantageous and challenging depending on the intended application.
The trifluoromethyl group attached to the phenyl ring plays a significant role in modulating the compound's physicochemical properties. Fluorine atoms are known for their electron-withdrawing effects, which can enhance the stability of certain functional groups and influence the overall reactivity of the molecule. Recent computational studies have utilized molecular docking simulations to explore how this trifluoromethyl group interacts with various biological targets, providing valuable insights into its potential therapeutic mechanisms.
Another area of active research is the exploration of Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate as a precursor for more complex molecules. Its structure serves as a versatile scaffold for further functionalization, enabling chemists to introduce additional substituents or modify existing ones to achieve desired biological activities. For example, researchers have successfully synthesized derivatives with enhanced bioavailability by modifying the ethyl acetate moiety.
The hydroxyl group present in the molecule is another key feature that contributes to its reactivity and biological activity. Hydroxyl groups are known to participate in hydrogen bonding, which can influence both the physical properties of the compound and its interactions with biological systems. Recent studies have investigated how this hydroxyl group affects the compound's ability to cross cellular membranes and bind to target proteins, providing critical information for drug design.
Despite its promising properties, there are challenges associated with Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate's use in therapeutic applications. One major concern is its potential toxicity profile, which requires thorough evaluation before it can be considered for clinical trials. Researchers are currently exploring methods to mitigate any adverse effects while maintaining its therapeutic benefits.
In conclusion, Ethyl 2-cyano-3-hydroxy-5-(trifluoromethyl)phenylacetate (CAS No: 1804886-99-4) is a multifaceted compound with significant potential in various fields of science and medicine. Its unique structure, combined with recent advancements in synthesis and pharmacological studies, positions it as a valuable tool for future research and development.
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